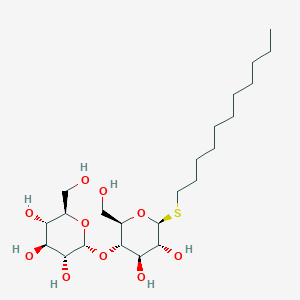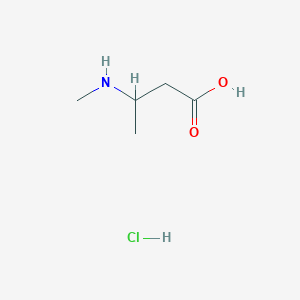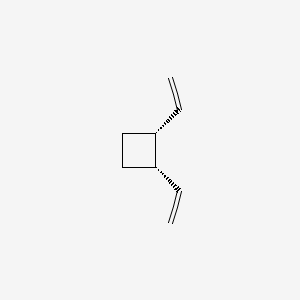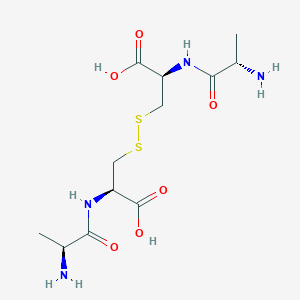
Undecyl-β-D-thiomaltopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside, also known as UAG, is a natural product derived from plants, fungi, and bacteria. UAG is a glycosidic compound composed of two sugar molecules, a thiol group, and an undecyl group. It has been studied for its potential medicinal and therapeutic applications, as well as its ability to interact with other biomolecules. UAG has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and is also known to have a protective effect against oxidative stress.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
Undecyl-β-D-thiomaltopyranosid wird häufig in der biochemischen Forschung eingesetzt {svg_1}. Es ist ein Biomolekül, das in der Proteomikforschung verwendet wird {svg_2}, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Proteine sind wichtige Bestandteile lebender Organismen, da sie die Hauptbestandteile der physiologischen Stoffwechselwege von Zellen sind.
Proteinkristallisation
Diese Verbindung spielt eine bedeutende Rolle bei der Proteinkristallisation {svg_3}. So wurde sie beispielsweise bei der Kristallisation und vorläufigen Röntgenstrukturanalyse von membrangebundenen Pyrophosphatasen verwendet {svg_4}. Diese Enzyme verbessern das Überleben von Pflanzen, Protozoen und Prokaryoten unter energielimitierenden Stressbedingungen {svg_5}.
Enzymstudien
This compound wird zur Untersuchung von Enzymen verwendet, insbesondere von membrangebundenen Pyrophosphatasen (M-PPasen) {svg_6}. Diese Enzyme nutzen Pyrophosphat, ein Abfallprodukt des Zellstoffwechsels, als Energiequelle für die Natrium- oder Protonenpumpung {svg_7}.
Forschung zu Arzneimittelzielen
M-PPasen, die mithilfe von this compound untersucht werden, stellen ein mögliches Ziel für die Behandlung von Krankheiten wie Malaria, Leishmaniose und afrikanischer Schlafkrankheit dar, die durch Protozoenorganismen verursacht werden {svg_8}. Dies gilt insbesondere, da Menschen und andere Säugetiere keine M-PPase besitzen {svg_9}.
Studien zur Verbesserung des Überlebens
Die Verbindung wird in der Forschung eingesetzt, um zu untersuchen, wie Organismen ihr Überleben unter Bedingungen wie schwacher Lichtintensität, Anoxie, Salzstress und Kälte verbessern, bei denen die Zellen energielimitiert sind {svg_10}. M-PPasen, die mithilfe von this compound untersucht werden, kommen in Pflanzen, Protozoen und vielen Prokaryoten vor und verbessern das Überleben dieser Organismen unter solchen Bedingungen {svg_11}.
Forschung zur Ionenpumpung
This compound wird in der Forschung im Zusammenhang mit der Ionenpumpung verwendet {svg_12}. M-PPasen, die mit dieser Verbindung untersucht werden, katalysieren eine Reaktion, bei der die bei der Pyrophosphat-Hydrolyse freigesetzte Energie in Ionenpumpung umgewandelt wird {svg_13}.
Wirkmechanismus
Target of Action
Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research
Mode of Action
The mode of action of Undecyl b-D-thiomaltopyranoside is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glycosyltransferases. These enzymes are responsible for the hydrolysis and transfer of glycosyl groups, respectively. The sulfur atom in the glycosidic bond of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside makes it a potent inhibitor of glycosidases, thereby affecting the breakdown of glycosidic bonds in carbohydrates .
Cellular Effects
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting glycosidases, which play a role in the modification of glycoproteins and glycolipids on the cell surface. This inhibition can lead to altered cell signaling and communication. Additionally, the compound can impact gene expression by modifying the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves its interaction with glycosidases. The sulfur atom in the glycosidic bond forms a stable complex with the active site of these enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds. This inhibition can lead to the accumulation of glycosylated substrates and a decrease in the production of free sugars .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycosidases, resulting in long-term changes in cellular glycosylation patterns .
Dosage Effects in Animal Models
The effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosidases without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosidases .
Metabolic Pathways
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the breakdown and synthesis of glycosidic bonds. This interaction can alter metabolic flux and the levels of various metabolites, including free sugars and glycosylated compounds .
Transport and Distribution
Within cells and tissues, Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s hydrophobic undecyl chain allows it to integrate into cell membranes, facilitating its transport across cellular compartments .
Subcellular Localization
The subcellular localization of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is influenced by its structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can affect its activity and function, including its ability to inhibit glycosidases and alter glycosylation patterns .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves the protection of glucose with a thiol group, followed by glycosylation with undecanol and deprotection of the thiol group.", "Starting Materials": [ "Glucose", "Undecanol", "Thiol reagent", "Protecting group reagent", "Activating agent", "Deprotecting reagent" ], "Reaction": [ "Protection of glucose with a thiol group using a protecting group reagent", "Activation of the thiol group with an activating agent", "Glycosylation of the activated thiol group with undecanol to form the desired compound", "Deprotection of the thiol group using a deprotecting reagent to obtain Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside" ] } | |
CAS-Nummer |
148565-57-5 |
Molekularformel |
C23H44O10S |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3 |
InChI-Schlüssel |
SQISXDUZDUDUNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)





